

Branaplam's Modulation of SMN2 Splicing: A Technical Overview

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Compound of Interest

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Introduction

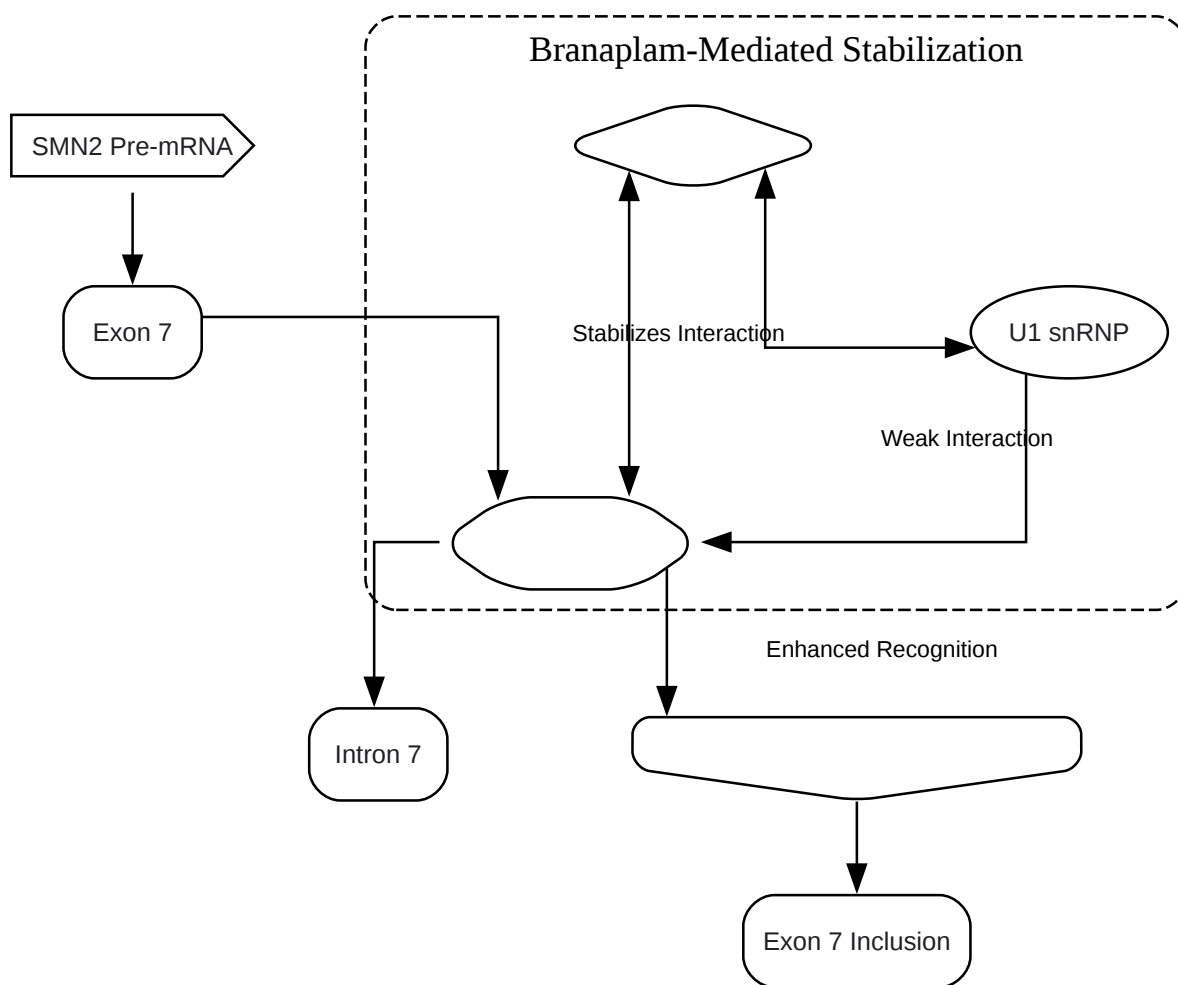
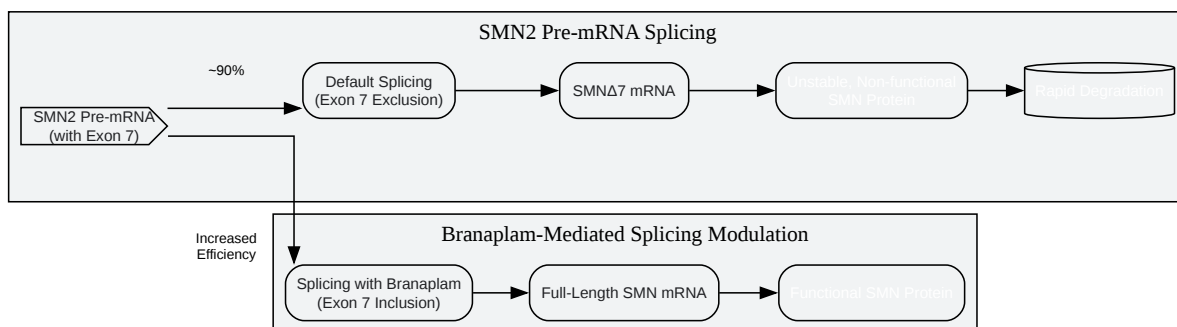
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.^[1] The genetic basis of SMA lies in the homozygous deletion or mutation of the Survival of Motor Neuron 1 (SMN1) gene.^{[2][3]} A paralogous gene, SMN2, exists in humans; however, due to a single nucleotide transition (C-to-T) in exon 7, it predominantly produces a truncated, unstable SMN protein that is rapidly degraded.^[2] This is because the C-to-T change disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 from the final mRNA transcript.^[2] Consequently, only a small fraction of the transcripts from the SMN2 gene are full-length and produce functional SMN protein.^{[2][3]} The therapeutic strategy for SMA, therefore, has largely focused on modulating the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.^[2]

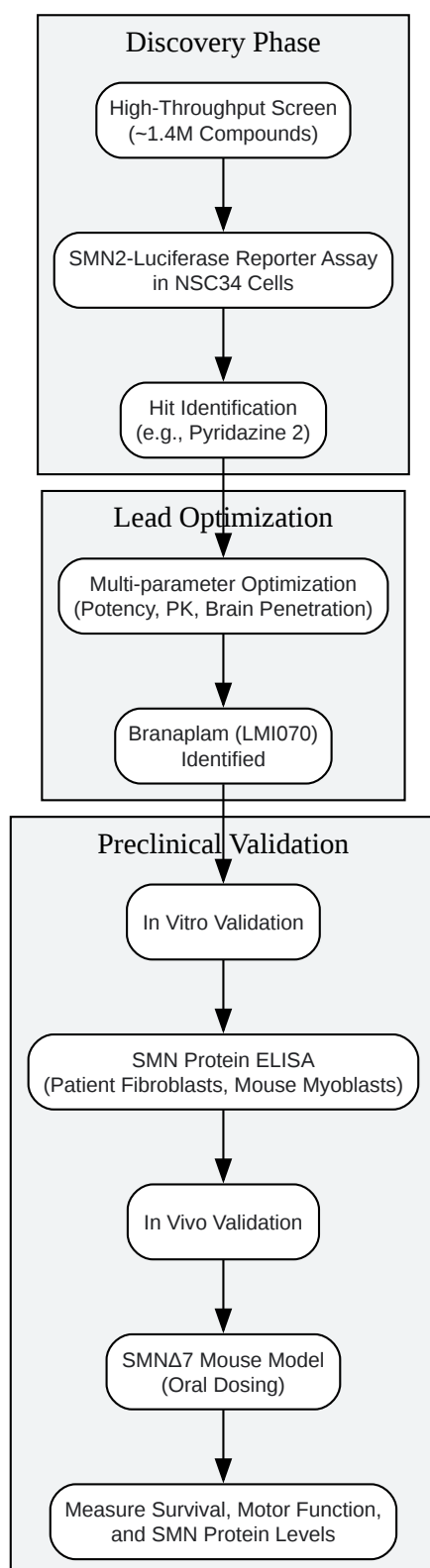
Branaplam (formerly known as LMI070 or NVS-SM1) is an orally bioavailable, brain-penetrant small molecule, developed to be a splicing modulator of SMN2.^{[4][5][6]} This pyridazine derivative was identified through high-throughput screening and subsequent optimization for its ability to promote the inclusion of exon 7 in SMN2 mRNA.^{[4][6][7]} While its development for SMA was discontinued, and a subsequent trial for Huntington's disease was also halted due to safety concerns, the study of branaplam has provided significant insights into the mechanisms of small molecule-mediated splicing modulation.^{[5][8][9]}

Core Mechanism of Action

Branaplam's primary mechanism of action in the context of SMA is the correction of SMN2 pre-mRNA splicing. It interacts with the spliceosome, the cellular machinery responsible for splicing, to promote the inclusion of exon 7.^{[4][7]} Specifically, branaplam stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of exon 7.^{[7][10][11]} This stabilization enhances the binding affinity of the U1 snRNP to this splice site, a crucial step in defining the exon and ensuring its inclusion in the mature mRNA transcript.^{[7][11]} By facilitating the inclusion of exon 7, branaplam effectively converts the SMN2 gene into a producer of full-length, functional SMN protein.^{[2][7]}

Interestingly, branaplam was later found to also modulate the splicing of the huntingtin (HTT) gene transcript. In this context, it promotes the inclusion of a "pseudoexon," which introduces a premature termination codon.^{[12][13]} This leads to the degradation of the HTT mRNA through nonsense-mediated decay, ultimately reducing the levels of the huntingtin protein.^{[12][14]} This dual activity highlights the potential for small molecule splicing modulators to be repurposed for different genetic diseases.





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